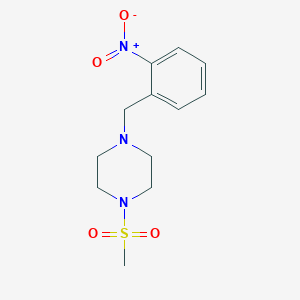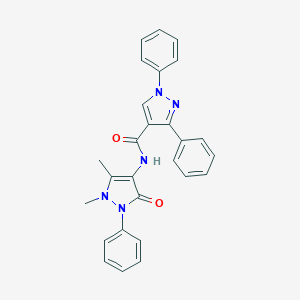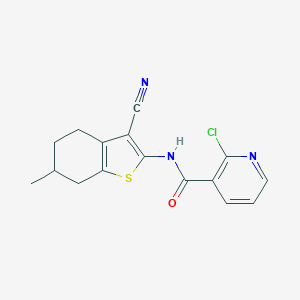
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine a promising candidate for the development of novel therapeutic agents for various neuropsychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. It has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular levels.
Biochemical and Physiological Effects:
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to produce antinociceptive effects, indicating its potential as an analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is its high affinity and selectivity for the dopamine and serotonin receptors. This makes it a valuable tool for studying the role of these neurotransmitter systems in various physiological and pathological conditions. However, one of the limitations of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is its relatively low potency compared to other compounds, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine for use as therapeutic agents. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine on neurotransmitter systems. Additionally, more studies are needed to determine the safety and efficacy of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in human subjects, which could pave the way for its clinical use in the treatment of neuropsychiatric disorders.
In conclusion, 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high affinity and selectivity for dopamine and serotonin receptors make it a valuable tool for studying the role of these neurotransmitter systems in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in human subjects.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 3-phenoxybenzylamine with 1-(3-methoxybenzoyl)piperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine by the addition of a suitable reagent. The purity and yield of the final product can be optimized by using different reaction conditions and purification methods.
Propriétés
Formule moléculaire |
C25H26N2O3 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(3-methoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H26N2O3/c1-29-23-11-6-8-21(18-23)25(28)27-15-13-26(14-16-27)19-20-7-5-12-24(17-20)30-22-9-3-2-4-10-22/h2-12,17-18H,13-16,19H2,1H3 |
Clé InChI |
DFORRFMTGYLOEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)

![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)